molecular formula C13H12ClN3O3 B1222025 N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide

N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide

Cat. No. B1222025
M. Wt: 293.7 g/mol
InChI Key: NVAVJMPQPXAMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide is a pyrimidone, a member of monochlorobenzenes and a secondary carboxamide.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds similar to N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide have been explored in various studies. For example, Kataev et al. (2021) synthesized N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, analyzing its structure and conformation through X-ray analysis, NMR, and IR spectroscopy, as well as computer modeling (Kataev et al., 2021).

Biological Activities and Applications

Several studies have focused on the biological activities of related compounds. For instance:

  • Antimicrobial Activity : Meshcheryakova et al. (2015) synthesized derivatives showing antimicrobial and antifungal activities by alkylation of a related compound (Meshcheryakova et al., 2015).

  • Antitumor Activity : El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives with one compound showing significant antitumor activity against human breast adenocarcinoma (El-Morsy et al., 2017).

  • Anticonvulsant Activity : Kayal et al. (2022) explored the anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives, though the synthesized substances did not show significant activity in this regard (Kayal et al., 2022).

properties

Product Name

N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.7 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide

InChI

InChI=1S/C13H12ClN3O3/c14-9-3-1-8(2-4-9)7-15-11(18)5-10-6-12(19)17-13(20)16-10/h1-4,6H,5,7H2,(H,15,18)(H2,16,17,19,20)

InChI Key

NVAVJMPQPXAMKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=CC(=O)NC(=O)N2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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